2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1235363-19-5
VCID: VC4441869
InChI: InChI=1S/C26H28N2O3/c29-25(17-22-9-6-8-21-7-4-5-12-24(21)22)27-18-20-13-15-28(16-14-20)26(30)19-31-23-10-2-1-3-11-23/h1-12,20H,13-19H2,(H,27,29)
SMILES: C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4
Molecular Formula: C26H28N2O3
Molecular Weight: 416.521

2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide

CAS No.: 1235363-19-5

Cat. No.: VC4441869

Molecular Formula: C26H28N2O3

Molecular Weight: 416.521

* For research use only. Not for human or veterinary use.

2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide - 1235363-19-5

Specification

CAS No. 1235363-19-5
Molecular Formula C26H28N2O3
Molecular Weight 416.521
IUPAC Name 2-naphthalen-1-yl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide
Standard InChI InChI=1S/C26H28N2O3/c29-25(17-22-9-6-8-21-7-4-5-12-24(21)22)27-18-20-13-15-28(16-14-20)26(30)19-31-23-10-2-1-3-11-23/h1-12,20H,13-19H2,(H,27,29)
Standard InChI Key MTBAOLWCTNBPCW-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name, 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide, reflects its three primary components:

  • Naphthalen-1-yl: A bicyclic aromatic system providing hydrophobicity and π-π stacking potential .

  • Piperidin-4-ylmethyl: A six-membered nitrogen-containing ring conferring conformational flexibility .

  • 2-Phenoxyacetyl: An ether-linked acetyl group enhancing metabolic stability compared to alkyl chains .

The molecular formula is C₂₇H₂₉N₂O₃, with a calculated exact mass of 435.22 g/mol .

Stereochemical and Conformational Properties

Piperidine ring puckering (chair vs. boat conformations) and the orientation of the phenoxyacetyl group significantly influence receptor binding. X-ray crystallography of similar compounds reveals preferred equatorial positioning of bulky substituents to minimize steric strain .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Key disconnections suggest three fragments (Figure 1):

  • Naphthalene-acetamide core: Synthesized via Friedel-Crafts acylation or Ullmann coupling .

  • Piperidine intermediate: Typically derived from Boc-protected 4-(aminomethyl)piperidine .

  • Phenoxyacetyl chloride: Prepared by reacting phenol with chloroacetyl chloride under basic conditions .

Table 1: Representative Synthesis Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYieldReference
1Nucleophilic substitutionCs₂CO₃, DMSO, 120°C, microwave62%
2AmidationHATU, DIPEA, DCM78%
3DeprotectionTFA, CH₂Cl₂95%

Critical Optimization Parameters

  • Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 1h vs. 24h) .

  • Solvent polarity: DMSO enhances nucleophilicity in SNAr reactions but complicates purification .

  • Protecting groups: Boc strategies prevent undesired side reactions during piperidine functionalization .

Pharmacological Profile and Mechanisms

Hypothesized Targets and Activities

While direct data is unavailable, structural parallels suggest:

  • μ-Opioid receptor modulation: Piperidine derivatives exhibit affinity for opioid receptors (Ki = 12–450 nM) .

  • Antimicrobial activity: Naphthalene-thiophene analogs inhibit S. aureus growth at MIC = 44 nM.

  • Acetylcholinesterase inhibition: Piperidine-methyl groups enhance binding to AChE (IC₅₀ ~ 1.8 μM).

Table 2: Comparative Bioactivity of Related Compounds

CompoundTargetActivity (IC₅₀/Ki)Reference
Fentanyl-related compound Gμ-Opioid receptor32 nM
2-Naphthyl-thiophene analogS. aureus44 nM MIC
Piperidine-AChE inhibitorAcetylcholinesterase1.8 μM

ADME/Toxicity Predictions

  • Lipophilicity: LogP ≈ 3.1 (calculated via XLogP3), suggesting moderate blood-brain barrier penetration .

  • Metabolic sites: Predominant oxidation at the piperidine ring and O-dealkylation of the phenoxy group .

  • hERG inhibition risk: Structural alerts (basic piperidine nitrogen) indicate potential cardiotoxicity (predicted IC₅₀ = 2.1 μM) .

Future Research Directions

  • Target deconvolution: Proteome-wide affinity chromatography to identify off-target interactions .

  • Prodrug development: Esterification of the acetamide to enhance oral bioavailability .

  • Crystallographic studies: Co-crystallization with AChE or opioid receptors to guide lead optimization .

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